molecular formula C12H15ClINO3 B1456246 Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-87-5

Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456246
CAS No.: 1354486-87-5
M. Wt: 383.61 g/mol
InChI Key: VMEIWGHVFGZHQQ-ACMTZBLWSA-N
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Description

Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15ClINO3 and its molecular weight is 383.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques and Chemical Reactions :

    • A study on the synthesis of 2,3-disubstituted pyrrolidines and piperidines detailed a one-pot oxidative decarboxylation-beta-iodination of amino acids, providing insights into the synthesis processes that may involve compounds like Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Boto, Hernández, de Leon, & Suárez, 2001).
  • Photophysical Properties :

    • Research on the photophysical properties of S, N, and Se-modified methyl salicylate derivatives has implications for understanding the optical properties of related compounds, including this compound (Yoon et al., 2019).
  • Catalysis and Chemical Transformations :

    • A study on 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylation of inert alcohols provides a perspective on catalytic processes that could be relevant to the transformations of this compound (Liu, Ma, Liu, & Wang, 2014).
  • Material Science Applications :

    • The synthesis of novel poly(ether imide ester)s from pyridine derivatives, as explored by Mehdipour‐Ataei and Amirshaghaghi (2005), suggests potential applications of this compound in polymer and materials science (Mehdipour‐Ataei & Amirshaghaghi, 2005).
  • Photocatalytic Reactions :

    • In the field of photocatalysis, research on photo-methylation and methoxylation of methyl 2-pyridinecarboxylate, as conducted by Sugiyama et al. (1981), may have relevance for understanding similar photocatalytic reactions involving this compound (Sugiyama et al., 1981).

Properties

IUPAC Name

methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEIWGHVFGZHQQ-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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